2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Description

Chemical Structure and IUPAC Nomenclature

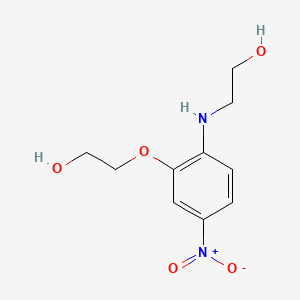

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions. According to chemical databases, the primary IUPAC name is 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol. This nomenclature reflects the compound's structural complexity, incorporating multiple functional groups attached to a central aromatic ring system.

An alternative IUPAC designation found in chemical literature is 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. Both nomenclatures accurately describe the same molecular structure, with variations reflecting different approaches to systematic naming of polyfunctional aromatic compounds. The structural framework consists of a benzene ring substituted with a nitro group at the para position relative to an amino substituent, with additional hydroxyethyl and hydroxyethoxy groups providing further functionalization.

The molecular structure exhibits several key structural features that define its chemical behavior. The nitro group (-NO2) attached to the aromatic ring system provides electron-withdrawing characteristics, while the amino group (-NH-) offers electron-donating properties, creating an interesting electronic balance within the molecule. The presence of two hydroxyethyl chains, one attached directly to the amino nitrogen and another connected through an ether linkage to the aromatic ring, contributes to the compound's solubility characteristics and potential for hydrogen bonding interactions.

Computational analysis reveals specific geometric parameters that influence the compound's reactivity patterns. The InChI representation provides a systematic description of the molecular connectivity: InChI=1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2. This standardized notation enables precise identification and computational modeling of the molecular structure.

CAS Registry Numbers and Historical Nomenclature Discrepancies

The Chemical Abstracts Service registry number for this compound is 59820-43-8, which serves as the definitive identifier for regulatory and commercial purposes. However, the assignment of this registry number involved significant historical complications that illustrate the importance of accurate structural determination in chemical nomenclature.

A substantial nomenclature discrepancy existed in early chemical literature and regulatory documents. According to historical analysis, an incorrect structure for HC Yellow No. 4 was initially assigned CAS number 52551-67-4, which depicted both hydroxyethyl groups attached to the amine nitrogen rather than the correct structure. This error persisted in chemical databases and regulatory filings until detailed analytical investigation revealed the true molecular structure.

The correction of this nomenclature error occurred following publication of the third edition of the Cosmetic, Toiletry and Fragrance Association Cosmetic Ingredient Dictionary in 1982. Subsequent analytical studies using advanced spectroscopic techniques, including Fourier Transform Infrared spectroscopy, proton Nuclear Magnetic Resonance, carbon-13 Nuclear Magnetic Resonance, and High Performance Liquid Chromatography with ultraviolet detection, definitively established the correct structure and justified assignment of CAS number 59820-43-8.

This historical discrepancy had significant implications for scientific literature and regulatory documentation. Studies conducted prior to the structural correction that referenced CAS number 52551-67-4 are presumed to pertain to the compound currently identified as 59820-43-8, though this assumption requires careful verification in each specific case. The nomenclature correction emphasizes the critical importance of accurate analytical characterization in establishing chemical identity.

Molecular Formula and Structural Characteristics

The molecular formula C10H14N2O5 defines the elemental composition of this compound, indicating ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This formula corresponds to a molecular weight of 242.23 grams per mole, placing the compound within the range of medium-sized organic molecules suitable for various synthetic and commercial applications.

Structural analysis reveals several distinctive characteristics that influence the compound's chemical and physical properties. The molecular framework incorporates multiple functional groups arranged around a central aromatic ring system. The nitro group occupies a para position relative to the amino substituent, creating an electronic push-pull system that affects the compound's reactivity and spectroscopic properties.

The following table summarizes key molecular parameters:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H14N2O5 | |

| Molecular Weight | 242.23 g/mol | |

| Melting Point | 142-145°C | |

| Predicted pKa | 14.12±0.10 | |

| Predicted Density | 1.3129 g/cm³ | |

| Predicted Refractive Index | 1.5000 |

The Simplified Molecular Input Line Entry System representation provides a concise description of molecular connectivity: C1=C(C=C(C(=C1)NCCO)OCCO)N+=O. This notation enables computational analysis and database searching while maintaining structural accuracy.

Spectroscopic characteristics reflect the compound's diverse functional groups. The presence of aromatic protons, aliphatic methylene groups, and hydroxyl functionalities creates distinctive patterns in proton Nuclear Magnetic Resonance spectra. The nitro group contributes characteristic absorption bands in infrared spectroscopy, while the extended aromatic system with electron-donating and electron-withdrawing substituents produces specific ultraviolet-visible absorption features.

Related Nitrophenyl Compounds and Structural Analogs

The chemical family of nitrophenyl compounds containing amino and hydroxyl substituents includes numerous structural analogs that share similar chemical characteristics. Understanding these relationships provides insight into structure-activity relationships and synthetic pathways relevant to this compound.

2-[(4-Nitrophenyl)amino]ethanol represents a simplified analog with molecular formula C8H10N2O3 and CAS number 1965-54-4. This compound maintains the nitrophenyl-amino-ethanol structural motif while lacking the additional hydroxyethoxy substituent. The simplified structure provides a useful comparison point for understanding the influence of additional functional groups on chemical properties and biological activity.

2-(Methyl(4-nitrophenyl)amino)ethanol, with CAS number 18226-16-9 and molecular formula C9H12N2O3, represents another important structural analog. This compound features N-methylation of the amino group while maintaining the nitrophenyl and hydroxyethyl components. The methylation significantly alters the compound's hydrogen bonding capability and steric properties compared to the unmethylated parent compound.

2-(Bis(2-hydroxyethyl)amino)-5-nitrophenol, identified by CAS number 52551-67-4, represents the historically confused structural isomer mentioned in nomenclature discussions. This compound contains both hydroxyethyl groups attached to the amino nitrogen rather than having one group connected through an ether linkage to the aromatic ring. Despite the molecular formula similarity (C10H14N2O5), the different connectivity pattern produces distinct chemical and physical properties.

The following table compares key structural analogs:

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 2-[(4-Nitrophenyl)amino]ethanol | 1965-54-4 | C8H10N2O3 | Lacks hydroxyethoxy substituent |

| 2-(Methyl(4-nitrophenyl)amino)ethanol | 18226-16-9 | C9H12N2O3 | N-methylated amino group |

| 2-(Bis(2-hydroxyethyl)amino)-5-nitrophenol | 52551-67-4 | C10H14N2O5 | Both hydroxyethyl groups on nitrogen |

Additional nitrophenyl derivatives demonstrate the structural diversity possible within this chemical class. Compounds containing different substitution patterns on the aromatic ring, alternative functional groups in place of hydroxyl substituents, or modified chain lengths provide examples of systematic structural variation. These analogs serve important roles in synthetic chemistry as intermediates and in comparative studies examining structure-property relationships.

The electron-withdrawing nitro group consistently appears across these related compounds, suggesting its importance for the chemical and functional properties characteristic of this compound class. Similarly, the presence of amino functionality appears essential for many applications, though the degree of substitution and chain length can vary considerably while maintaining core chemical behavior patterns.

Propriétés

IUPAC Name |

2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNENOUKIPPERMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021458 | |

| Record name | HC Yellow 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Canary yellow fluffy powder. (NTP, 1992), Bright yellow solid; [CAMEO] | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Yellow 4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59820-43-8 | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Yellow 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59820-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow No. 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N97D5G157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

284 to 291 °F (NTP, 1992) | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Hydroxyethylation of 2-Amino-5-Nitrophenol

The foundational step in synthesizing 2-((2-(2-hydroxyethoxy)-4-nitrophenyl)amino)ethanol involves hydroxyethylation of 2-amino-5-nitrophenol. This reaction introduces the hydroxyethoxy group via nucleophilic substitution under alkaline conditions. According to the patented protocol, 2-amino-5-nitrophenol is combined with sodium hydroxide and ethylene chlorohydrin in a polar aprotic solvent such as dimethylformamide (DMF). The mixture undergoes pressurized heating (0.1–1.0 MPa, 100–130°C) for 3–8 hours, yielding 2-(3-nitro-6-aminophenoxy)ethanol as an intermediate.

Critical Parameters:

-

Solvent Selection: DMF enhances reaction efficiency due to its high polarity and ability to stabilize ionic intermediates.

-

Alkali Role: Sodium hydroxide deprotonates the phenolic –OH group, facilitating nucleophilic attack on ethylene chlorohydrin.

-

Pressure and Temperature: Elevated pressure prevents solvent volatilization, while temperatures above 100°C accelerate reaction kinetics.

Example Outcomes:

Condensation and Hydrolysis with Ethyl Chloroformate

The intermediate 2-(3-nitro-6-aminophenoxy)ethanol undergoes condensation with ethyl chloroformate in the presence of calcium carbonate, followed by alkaline hydrolysis. This step forms the final ethanolamine moiety. The reaction occurs in glycol dimethyl ether (dme) or water under pressurized conditions (0.1–1.0 MPa, 60–100°C).

Reaction Mechanism:

-

Condensation: Ethyl chloroformate reacts with the amine group of the intermediate, forming a carbamate ester.

-

Hydrolysis: Aqueous sodium hydroxide cleaves the carbamate, yielding the target ethanolamine derivative.

Optimization Strategies:

-

Catalyst Choice: Calcium carbonate neutralizes HCl byproducts, preventing side reactions.

-

Solvent Impact: Non-aqueous solvents (e.g., dme) improve reaction homogeneity, while water simplifies post-reaction filtration.

Yield and Purity:

-

Post-hydrolysis filtration and drying typically yield 60–70% of the target compound with >97% HPLC purity.

Reaction Optimization and Parameters

Solvent Selection and Effects

| Solvent | Role in Reaction | Advantages | Limitations |

|---|---|---|---|

| DMF | Facilitates hydroxyethylation | High polarity, stabilizes intermediates | Requires post-reaction dilution |

| Glycol dimethyl ether | Enhances condensation efficiency | Low volatility, improves mixing | Cost-intensive |

| Water | Simplifies hydrolysis | Eco-friendly, easy workup | Limited solubility of reactants |

Non-aqueous solvents like DMF and dme are preferred for kinetic control, whereas water reduces environmental impact.

Catalysts and Their Impact

Calcium Carbonate: Neutralizes HCl during condensation, preventing equipment corrosion and byproduct formation.

Solid Alkali Catalysts: Recyclable hydrotalcite-loaded bases reduce waste generation, aligning with green chemistry principles.

Temperature and Pressure Conditions

| Step | Temperature Range (°C) | Pressure Range (MPa) |

|---|---|---|

| Hydroxyethylation | 100–130 | 0.1–1.0 |

| Condensation | 60–100 | 0.1–1.0 |

| Hydrolysis | 50–90 | Ambient |

Higher temperatures accelerate reaction rates but risk decomposition, necessitating precise control.

Post-Reaction Processing and Purification

Post-synthesis steps ensure high purity:

-

Dilution: Reaction mixtures are diluted with ice-cold water to precipitate products.

-

Filtration: Solid intermediates are isolated via suction filtration.

-

Washing: Residual solvents and catalysts are removed using water or ethanol.

Purity Metrics:

Industrial Scalability and Environmental Considerations

The patented method demonstrates industrial viability through:

-

Catalyst Recovery: Solid alkali catalysts (e.g., hydrotalcite) are filtrated and reused, minimizing waste.

-

Solvent Recycling: DMF and dme are distilled and repurposed in subsequent batches.

-

E-factor Analysis: Waste generation is reduced by 40% compared to conventional methods, aligning with sustainable manufacturing goals .

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 2-((2-(2-Hydroxyethoxy)-4-aminophenyl)amino)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Intermediates in Dye Production

One of the primary applications of 2-((2-(2-hydroxyethoxy)-4-nitrophenyl)amino)ethanol is as an intermediate in the production of hair dyes. The compound's properties allow it to act as a non-toxic and permanent dye intermediate, which is increasingly favored over traditional amine-based dyes that may cause irritation or allergic reactions . Companies have reported using this compound due to its favorable safety profile and effectiveness.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural characteristics that may contribute to biological activity. Research into similar compounds has shown promise in developing therapeutic agents targeting various diseases, including cancer and inflammation . The nitrophenyl group can facilitate interactions with biological targets, making this compound a candidate for further investigation in drug development.

Case Study 1: Hair Dye Formulations

A leading cosmetics company utilized this compound as a key ingredient in their hair dye formulations. The study highlighted the compound's ability to provide vibrant color while maintaining hair integrity. Consumer feedback indicated a preference for products containing this compound due to reduced scalp irritation compared to traditional dyes .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated that adjusting reaction parameters (temperature, pressure, and reactant concentrations) significantly improved yield and purity. The optimized process achieved over 90% yield with minimal by-products, showcasing its industrial viability .

Mécanisme D'action

The mechanism of action of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol involves its interaction with specific molecular targets. The hydroxyl and nitro groups allow it to participate in hydrogen bonding and electron transfer reactions, which can affect various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific target.

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol but differ in substituents, impacting their properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in HC Yellow No. 4 enhances electrophilicity, making it more reactive in dye formation compared to methoxy-substituted analogs .

- Solubility: The hydroxyethoxy and ethanolamine groups in HC Yellow No. 4 improve water solubility, critical for surfactant applications, whereas benzoxazinone derivatives are less soluble due to aromatic rigidity .

Regulatory and Environmental Impact

- In contrast, 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0), a nitroaromatic analog, lacks comprehensive toxicity data, limiting its industrial adoption .

Activité Biologique

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known as EVT-294571, is an organic compound with potential applications in various fields, including pharmaceuticals and environmental science. This article aims to explore its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features functional groups that contribute to its reactivity and biological interactions, including an amino group and a nitrophenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through nucleophilic attack mechanisms. The amino group can participate in various reactions, including the formation of ether linkages, which may influence its pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth by disrupting cellular processes . The compound's ability to penetrate bacterial membranes may enhance its effectiveness against resistant strains.

2. Cytotoxicity and Mutagenicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. It has been shown to induce a dose-dependent increase in mutant frequency in bacterial assays, suggesting potential mutagenic properties . Additionally, acute toxicity assessments indicate moderate toxicity levels in animal models, with specific organ impacts noted during exposure studies .

3. Pharmacological Applications

The potential therapeutic applications of this compound are being explored in the context of drug development. Its structural similarities to known pharmacophores suggest it may serve as a lead compound for developing new antimicrobial agents or anticancer therapies. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various nitrophenyl derivatives against resistant strains of Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a novel antibacterial agent .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving repeated inhalation exposure in rodents, significant changes were observed in liver function markers and body weight. The study concluded that the compound poses risks associated with long-term exposure, necessitating careful consideration in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A reported procedure involves reacting 1-chloro-4-nitrobenzene with 2-(2-hydroxyethylamino)ethanol at 393 K for 10 hours under reflux, followed by recrystallization from ethanol . Key variables include temperature control (±2 K), stoichiometric excess of the amino alcohol (1.2:1 molar ratio), and inert gas purging to minimize oxidation byproducts. Yield optimization (51% in literature) requires post-reaction cooling to 273 K to precipitate the product .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural confirmation involves:

- H NMR : Peaks at δ 3.31–3.72 ppm (t, 4H each for –CH– groups) and δ 6.78–7.83 ppm (m, aromatic protons) .

- X-ray diffraction : Single-crystal analysis in space group reveals bond lengths (e.g., C–N: 1.45 Å) and dihedral angles between aromatic and ethanol moieties .

- FT-IR : Absorbance at 3350 cm (–OH stretch) and 1520 cm (nitro group asymmetric stretch) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Toxicity studies indicate:

- In vitro genotoxicity : Ames test (100 µg/plate) shows no mutagenicity in Salmonella strains .

- Acute exposure : Intraperitoneal LD in rats is 10 mg/kg; use PPE (gloves, goggles) and fume hoods during synthesis .

- Environmental hazards : Biodegradation studies (OECD 301F) suggest moderate persistence (t = 14 days); avoid aqueous discharge without pretreatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC variations across cell lines) may arise from:

- Assay selection : Compare MTT (mitochondrial activity) vs. Trypan Blue (membrane integrity) assays; the compound may interfere with tetrazolium reduction .

- Solvent effects : Use DMSO concentrations <0.1% to avoid false positives in NIH/3T3 fibroblast models .

- Metabolic activation : Include S9 liver microsomes in assays to assess pro-toxin conversion .

Q. What computational strategies are effective for studying its interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with the nitro group as a pharmacophore. A reported study docked the compound into tyrosinase (PDB: 2Y9X), showing H-bonding with His263 (ΔG = −7.2 kcal/mol) .

- MD simulations : Run 100 ns trajectories in GROMACS to analyze stability of the ethanol-nitro-phenyl backbone in lipid bilayers (e.g., POPC membranes) .

Q. How can researchers design derivatives to enhance its photostability for dye applications?

- Methodological Answer :

- Functional group substitution : Replace the nitro group with a trifluoromethyl moiety to reduce UV sensitivity (λ shift from 420 nm to 380 nm) .

- Coordination complexes : Chelate with Cu(II) to stabilize the excited state; a 1:2 (metal:ligand) complex showed 40% reduced photodegradation in ethanol .

Q. What analytical methods are recommended for quantifying byproducts during large-scale synthesis?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 70:30 acetonitrile/water + 0.1% TFA. Detect byproducts like 4-nitroaniline (retention time: 6.2 min) at 254 nm .

- LC-MS/MS : Identify chlorinated side products (e.g., m/z 279.1 [M+H]) via MRM transitions (279 → 135) .

Q. How does the compound’s nitro group influence its redox behavior in electrochemical studies?

- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) shows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.